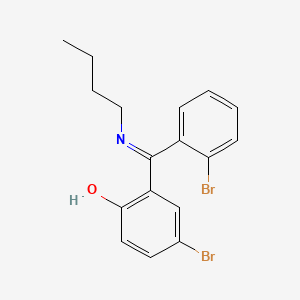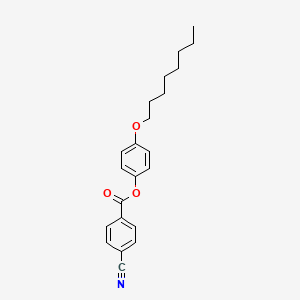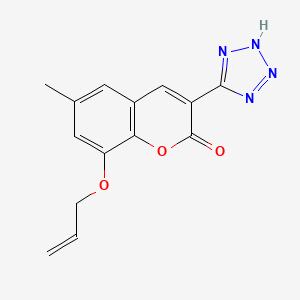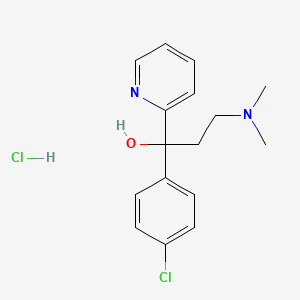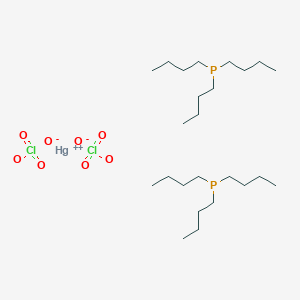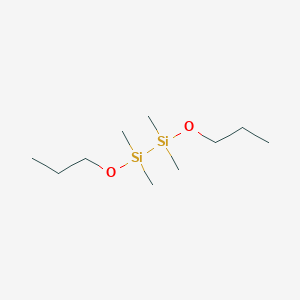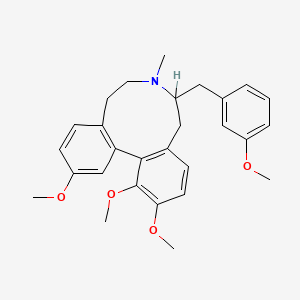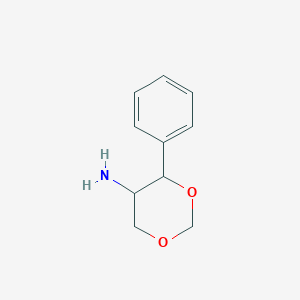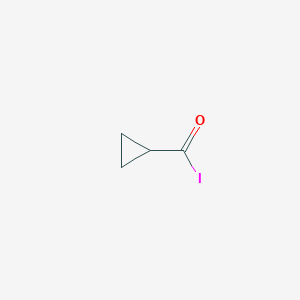
Cyclopropanecarbonyl iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanecarbonyl iodide is an organic compound with the molecular formula C₄H₅IO. It is a derivative of cyclopropane, a three-membered ring structure known for its high ring strain and reactivity. The presence of the carbonyl and iodide groups in this compound makes it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclopropanecarbonyl iodide can be synthesized through various methods. One common approach involves the reaction of cyclopropanecarboxylic acid with iodine and a suitable dehydrating agent such as phosphorus trichloride. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory methods. Industrial processes may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclopropanecarbonyl iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding cyclopropanecarbonyl derivatives.
Reduction Reactions: The carbonyl group can be reduced to form cyclopropylmethanol or other reduced products.
Oxidation Reactions: The compound can be oxidized to form cyclopropanecarboxylic acid or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base such as sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products Formed:
Substitution: Cyclopropanecarbonyl derivatives (e.g., cyclopropanecarbonyl amine).
Reduction: Cyclopropylmethanol.
Oxidation: Cyclopropanecarboxylic acid.
Wissenschaftliche Forschungsanwendungen
Cyclopropanecarbonyl iodide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various cyclopropane derivatives, which are valuable in organic synthesis and medicinal chemistry.
Biology: Cyclopropane derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: this compound is utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Wirkmechanismus
The mechanism of action of cyclopropanecarbonyl iodide involves its reactivity due to the strained cyclopropane ring and the presence of reactive functional groups. The compound can undergo nucleophilic substitution, where the iodide group is replaced by other nucleophiles. Additionally, the carbonyl group can participate in various reactions, including reductions and oxidations, leading to the formation of different products.
Vergleich Mit ähnlichen Verbindungen
Cyclopropanecarbonyl iodide can be compared with other cyclopropane derivatives, such as:
Cyclopropanecarboxylic acid: Similar structure but with a carboxylic acid group instead of an iodide.
Cyclopropylmethanol: A reduced form of this compound with a hydroxyl group.
Cyclopropylamine: Contains an amine group instead of an iodide.
Uniqueness: this compound is unique due to the presence of both the carbonyl and iodide groups, which confer distinct reactivity and synthetic utility. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
79929-34-3 |
|---|---|
Molekularformel |
C4H5IO |
Molekulargewicht |
195.99 g/mol |
IUPAC-Name |
cyclopropanecarbonyl iodide |
InChI |
InChI=1S/C4H5IO/c5-4(6)3-1-2-3/h3H,1-2H2 |
InChI-Schlüssel |
VLDNBNFNOHDMHH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(=O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


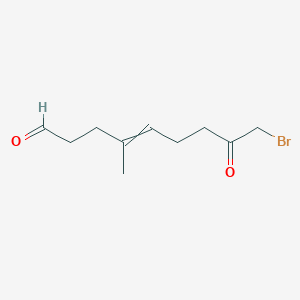
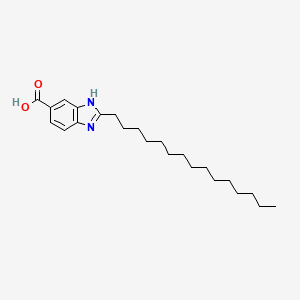
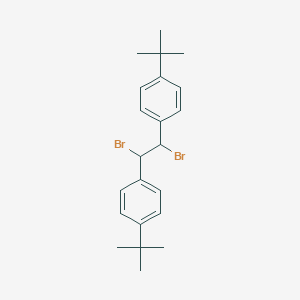

![Methyl [(1S,2S)-2-hydroxycyclohexyl]acetate](/img/structure/B14438532.png)
